molecular formula C22H22BrN3O B237481 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

Cat. No. B237481
M. Wt: 424.3 g/mol
InChI Key: WIDYWTGCBPGGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide, also known as BMS-986165, is a novel small molecule inhibitor that targets the TYK2 (tyrosine kinase 2) enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a critical role in the intracellular signaling pathway of cytokines. BMS-986165 has shown significant potential in the treatment of various autoimmune diseases, including psoriasis, psoriatic arthritis, and lupus.

Mechanism of Action

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide exerts its therapeutic effects by selectively inhibiting TYK2, which is a key mediator of cytokine signaling. TYK2 is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide reduces the production of pro-inflammatory cytokines and promotes the production of anti-inflammatory cytokines, leading to a reduction in disease activity.
Biochemical and Physiological Effects:
5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide inhibits the production of pro-inflammatory cytokines, including IL-12, IL-23, and type I interferons. In vivo studies have shown that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide reduces disease activity in animal models of psoriasis, psoriatic arthritis, and lupus. Clinical trials have also demonstrated that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide is well-tolerated and has a favorable safety profile.

Advantages and Limitations for Lab Experiments

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of TYK2, which makes it a valuable tool for studying the role of TYK2 in cytokine signaling. 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide has also been shown to be effective in animal models of autoimmune diseases, which makes it a promising candidate for further preclinical and clinical development.
One limitation of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide is that it is a small molecule inhibitor, which may limit its efficacy in certain disease settings. Additionally, the long-term safety and efficacy of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide in humans are still being studied.

Future Directions

There are several future directions for the development of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide. One potential application is in the treatment of other autoimmune diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is the combination of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide with other immunomodulatory agents to enhance its therapeutic effects. Additionally, further studies are needed to elucidate the long-term safety and efficacy of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide in humans.

Synthesis Methods

The synthesis of 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide involves a multistep process, starting from commercially available starting materials. The first step involves the preparation of 5-bromo-1-naphthoic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with 2-(4-methylpiperazin-1-yl)aniline to yield the desired product, 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide.

Scientific Research Applications

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide has been extensively studied in preclinical and clinical trials for the treatment of autoimmune diseases. In vitro studies have shown that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide selectively inhibits TYK2 with high potency and specificity. In vivo studies have demonstrated that 5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide effectively reduces disease activity in animal models of psoriasis, psoriatic arthritis, and lupus.

properties

Product Name

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

Molecular Formula

C22H22BrN3O

Molecular Weight

424.3 g/mol

IUPAC Name

5-bromo-N-[2-(4-methylpiperazin-1-yl)phenyl]naphthalene-1-carboxamide

InChI

InChI=1S/C22H22BrN3O/c1-25-12-14-26(15-13-25)21-11-3-2-10-20(21)24-22(27)18-8-4-7-17-16(18)6-5-9-19(17)23/h2-11H,12-15H2,1H3,(H,24,27)

InChI Key

WIDYWTGCBPGGNJ-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC4=C3C=CC=C4Br

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=CC=CC4=C3C=CC=C4Br

Origin of Product

United States

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